molecular formula C9H8F3NO B13612884 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one

Cat. No.: B13612884
M. Wt: 203.16 g/mol
InChI Key: UZEJNRGOWDWBBN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one is an organic compound with the molecular formula C9H8F3NO It is a trifluoromethyl ketone derivative of pyridine, characterized by the presence of a trifluoromethyl group and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one typically involves the reaction of 5-methyl-2-pyridylmagnesium bromide with trifluoroacetone. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique reactivity and stability to the compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar structure but lacks the methyl group on the pyridine ring.

    1,1,1-Trifluoro-3-(6-fluoropyridin-2-yl)propan-2-one: Contains an additional fluorine atom on the pyridine ring.

    1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Features a quinoline ring instead of a pyridine ring.

Uniqueness

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5H,4H2,1H3

InChI Key

UZEJNRGOWDWBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)C(F)(F)F

Origin of Product

United States

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